molecular formula C12H21N3 B11743960 [(1-cyclopentyl-1H-pyrazol-4-yl)methyl](propyl)amine

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl](propyl)amine

Cat. No.: B11743960
M. Wt: 207.32 g/mol
InChI Key: QUFNANLJIFMFOW-UHFFFAOYSA-N
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Description

(1-cyclopentyl-1H-pyrazol-4-yl)methylamine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclopentyl-1H-pyrazol-4-yl)methylamine can be achieved through a multi-step process. One common method involves the initial formation of the pyrazole ring, followed by the introduction of the cyclopentyl and propylamine groups. The reaction typically starts with the condensation of appropriate hydrazines with 1,3-diketones to form the pyrazole core. Subsequent alkylation reactions introduce the cyclopentyl and propylamine groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solvent-free condensation and reductive amination are often employed to streamline the process and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

(1-cyclopentyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

(1-cyclopentyl-1H-pyrazol-4-yl)methylamine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (1-cyclopentyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-cyclopentyl-1H-pyrazol-4-yl)methylamine is unique due to its specific combination of cyclopentyl and propylamine groups attached to the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

N-[(1-cyclopentylpyrazol-4-yl)methyl]propan-1-amine

InChI

InChI=1S/C12H21N3/c1-2-7-13-8-11-9-14-15(10-11)12-5-3-4-6-12/h9-10,12-13H,2-8H2,1H3

InChI Key

QUFNANLJIFMFOW-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CN(N=C1)C2CCCC2

Origin of Product

United States

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